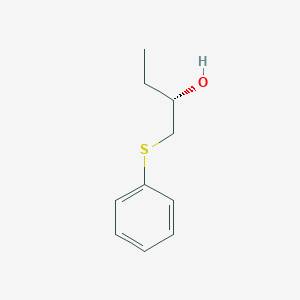![molecular formula C5H7ClS B14478885 Propane, 1-[(chloroethynyl)thio]- CAS No. 66566-80-1](/img/structure/B14478885.png)
Propane, 1-[(chloroethynyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1-[(chloroethynyl)thio]- is an organic compound with the molecular formula C5H7ClS It is a derivative of propane where a chloroethynylthio group is attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(chloroethynyl)thio]- typically involves the reaction of propane with chloroethynylthio reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to the propane molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of Propane, 1-[(chloroethynyl)thio]- may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1-[(chloroethynyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to a simpler thio group.
Substitution: Nucleophilic substitution reactions are common, where the chloroethynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted propane derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propane, 1-[(chloroethynyl)thio]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism by which Propane, 1-[(chloroethynyl)thio]- exerts its effects involves the interaction of the chloroethynylthio group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1-chloro-3-((2-chloroethyl)thio): This compound has a similar structure but with different substituents, leading to distinct chemical properties and reactivity.
Thiols and Thioethers: These compounds share the thio group but differ in their overall structure and reactivity.
Uniqueness
Propane, 1-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts specific reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Eigenschaften
CAS-Nummer |
66566-80-1 |
|---|---|
Molekularformel |
C5H7ClS |
Molekulargewicht |
134.63 g/mol |
IUPAC-Name |
1-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-2-4-7-5-3-6/h2,4H2,1H3 |
InChI-Schlüssel |
FCJRZBKVRXVVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


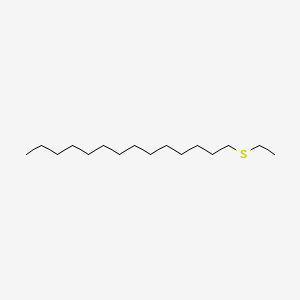

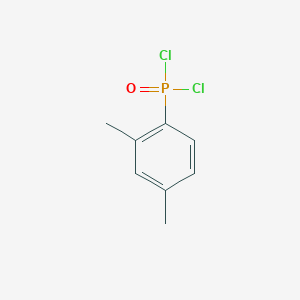

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
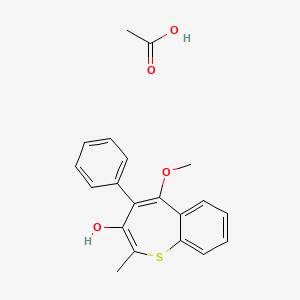
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
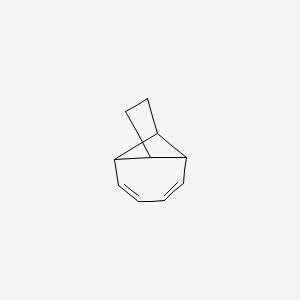
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
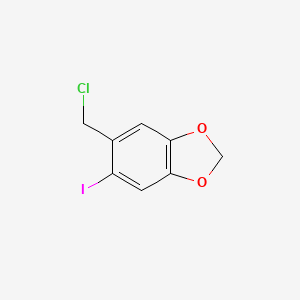
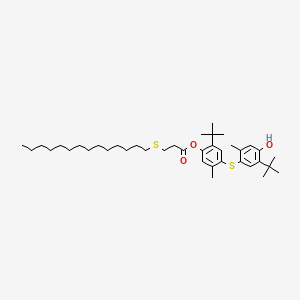
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
